1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine
Description
1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine is a fluorinated secondary amine characterized by a fluorine atom at the C1 position, a methyl group at C3, and two phenyl groups at C1. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and asymmetric synthesis.
Properties
IUPAC Name |
1-fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIXRSWLVFUMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butanol with hydrogen fluoride to introduce the fluorine atom . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, appropriate solvents, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and phenyl groups play a crucial role in its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
(S)-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine
Key Differences :
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Key Differences :
- Substituent : Lacks the fluorine atom at C1.
- Physical Properties: Molecular Formula: C17H21N (vs. C17H19FN for the fluoro compound) . Melting Point: Not explicitly reported, but non-fluorinated analogs typically have lower melting points.
- Applications : Primarily a precursor in organic synthesis; absence of fluorine limits metabolic stability .
Fluorinated Analogs
1,1,1-Trifluoro-3-methyl-2-butanamine
Key Differences :
1-Fluoro-3-phenylpropan-2-amine
Key Differences :
1,1-Difluoro-4-phenyl-1-(3-(trifluoromethyl)phenyl)butan-2-amine
Key Differences :
- Structure : Contains two fluorine atoms at C1 and a trifluoromethylphenyl substituent.
Diphenyl-Containing Amines
2,2-Diphenylethan-1-amine
Key Differences :
N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine
Key Differences :
- Synthesis : Prepared via DAST-mediated fluorination (40% yield) .
- Applications : Deprotection yields primary amines for drug discovery .
Data Tables
Table 1: Physical and Optical Properties
Biological Activity
1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine, also known as (S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane, is a chiral compound with significant implications in medicinal chemistry and biological research. This compound features a unique structure that includes an amino group, a fluorine atom, and two phenyl groups attached to a butane backbone. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.
The chemical structure of 1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine allows for various interactions with biological targets. Its reactivity can be attributed to the functional groups present, which facilitate binding to receptors or enzymes, modulating their activity.
| Property | Details |
|---|---|
| IUPAC Name | (2S)-1-fluoro-3-methyl-1,1-diphenylbutan-2-amine |
| Molecular Formula | C16H20FN |
| Molecular Weight | 263.34 g/mol |
| Chirality | Chiral compound (exists as enantiomers) |
The exact mechanism of action for 1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine involves its interaction with specific molecular targets:
- Molecular Targets : The compound may bind to neurotransmitter receptors or enzymes, influencing various biochemical pathways.
- Biochemical Pathways : Binding can initiate signaling cascades that lead to physiological changes, potentially impacting conditions such as neurological disorders.
Biological Activity
Research indicates that 1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine exhibits notable biological activities:
Pharmacological Properties
The compound has been investigated for its potential therapeutic effects in several areas:
- Neurological Disorders : Preliminary studies suggest it may have applications in treating conditions like depression or anxiety due to its interaction with neurotransmitter systems.
Case Studies
Several studies have explored the biological activity of this compound:
- Binding Affinity Studies : Research has demonstrated that 1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine can act as a ligand in receptor binding assays. These studies highlight its potential to modulate receptor activity effectively.
- In Vivo Studies : Animal models have shown that administration of this compound can lead to significant changes in behavior and physiological responses, suggesting its influence on central nervous system activity.
Comparative Analysis
The biological activity of 1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine can be compared with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane | Potentially lower activity | Different stereochemistry may alter effects |
| 4-Fluorobenzylamine | Moderate biological activity | Simpler structure lacks complex substituents |
Applications in Research
The unique properties of 1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine make it valuable in various research domains:
Chemistry
Used as a building block in synthesizing complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology
Investigated for its role as a probe in biochemical assays and enzyme-substrate interaction studies.
Medicine
Explored for potential use as a therapeutic agent due to its pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
